4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone
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Overview
Description
4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and a phenylcyclopentyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction with an appropriate halide. Finally, the phenylcyclopentyl ketone group is attached via a Friedel-Crafts acylation reaction using cyclopentanone and a suitable acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may play a role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The phenylcyclopentyl ketone group may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane
- 1-Benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzo[d][1,3]dioxole moiety, piperazine ring, and phenylcyclopentyl ketone group allows for diverse interactions with molecular targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-23(24(10-4-5-11-24)20-6-2-1-3-7-20)26-14-12-25(13-15-26)17-19-8-9-21-22(16-19)29-18-28-21/h1-3,6-9,16H,4-5,10-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVQAKZGRSQSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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